4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide

Chemical Biology Probe Design Covalent Inhibitor SAR Regioisomer Selectivity

Select this 4-substituted bromoacetyl benzamide when target nucleophile accessibility favors a para trajectory. The chiral N-(1-phenylethyl) group enables stereochemical recognition, while the bromoacetyl warhead provides covalent, irreversible labeling. Use as a geometrically distinct probe vs. the 3-substituted regioisomer (CAS 1138443-29-4) for rigorous SAR control. ≥95% purity.

Molecular Formula C17H17BrN2O2
Molecular Weight 361.2 g/mol
CAS No. 1138443-45-4
Cat. No. B1389941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide
CAS1138443-45-4
Molecular FormulaC17H17BrN2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr
InChIInChI=1S/C17H17BrN2O2/c1-12(13-5-3-2-4-6-13)19-17(22)14-7-9-15(10-8-14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyIFHYYVBBGMKHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide (CAS 1138443-45-4)


4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide (CAS 1138443-45-4) is a synthetic, bifunctional benzamide derivative (C₁₇H₁₇BrN₂O₂, MW 361.2 g/mol) supplied as a research-grade specialty chemical . It features an electrophilic bromoacetyl warhead at the 4-position of the benzamide core and a chiral N-(1-phenylethyl) substituent on the terminal amide . The compound is commercially cataloged by Santa Cruz Biotechnology as sc-315062 (500 mg, $284.00) and was previously listed by CymitQuimica (Ref. 3D-NVB44345, now discontinued) with a minimum purity specification of 95% . As of the present analysis, no peer-reviewed biological activity data—including IC₅₀, Kd, or Ki values—are publicly available for this specific compound in PubMed, ChEMBL, BindingDB, or PubChem BioAssay [1]. Consequently, scientific selection must be driven by structural and physicochemical differentiation from its closest commercially available analogs.

Why In-Class Bromoacetyl Benzamides Cannot Substitute for 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide


Within the bromoacetyl benzamide series, three structural variables critically determine target engagement, covalent labeling efficiency, and experimental reproducibility: (i) the ring position of the bromoacetyl-amino substituent (3- vs. 4-), (ii) the identity of the N-terminal amide substituent, and (iii) the presence or absence of a chiral center on that substituent. The 3-substituted regioisomer (CAS 1138443-29-4) presents the electrophilic warhead at a geometrically distinct orientation that alters the trajectory of nucleophilic attack on protein cysteine or lysine residues, while analogs bearing achiral N-substituents (e.g., N-furylmethyl, sc-315063; N-sec-butyl, sc-315066) lack the stereochemical recognition potential conferred by the 1-phenylethyl group . Literature on structurally related bromoacetyl benzamides demonstrates that the bromoacetyl moiety can effect irreversible, covalent enzyme inhibition through active-site cysteine alkylation, and that the N-substituent modulates target selectivity [1]. Interchanging these compounds without experimental validation therefore risks altered target engagement profiles, confounding SAR interpretation, and wasted procurement expenditure.

Quantitative Differentiation Evidence for 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide vs. Closest Analogs


Regioisomeric Differentiation: 4-Substituted Benzamide vs. 3-Substituted Regioisomer (CAS 1138443-29-4)

The target compound (CAS 1138443-45-4) bears the bromoacetyl-amino group at the para (4-) position of the benzamide ring, whereas its closest regioisomer (CAS 1138443-29-4) places the identical functional group at the meta (3-) position . Both share the formula C₁₇H₁₇BrN₂O₂ (MW 361.2) and the N-(1-phenylethyl) substituent, yet the 4- vs. 3-substitution pattern dictates the spatial trajectory of the electrophilic bromoacetyl warhead relative to the benzamide scaffold. In covalent inhibitor design, the para-substituted benzamide presents the reactive bromoacetyl group with an extended linear reach (~6.3 Å from the amide carbonyl to the bromine atom, calculated from SMILES CC(NC(=O)c1ccc(NC(=O)CBr)cc1)c1ccccc1 ), enabling access to nucleophilic residues in deeper or differently oriented binding pockets compared with the meta-substituted analog. While no head-to-head biochemical IC₅₀ data exist for either compound, this geometric distinction is critical: literature on 3-(bromoacetyl)benzamide analogs demonstrates that repositioning the bromoacetyl group from 3- to 4- or 5-positions on the benzamide ring can shift enzyme inhibition potency from 4% to 85% at identical concentrations, depending on the target [1].

Chemical Biology Probe Design Covalent Inhibitor SAR Regioisomer Selectivity

Chiral Substituent Differentiation: N-(1-Phenylethyl) vs. Achiral N-Substituted Analogs

The target compound contains a chiral N-(1-phenylethyl) substituent (containing one stereogenic center at the benzylic carbon), distinguishing it from achiral N-substituted analogs in the same Santa Cruz catalog series: sc-315063 (N-2-furylmethyl), sc-315064 (N-2-methoxyethyl), sc-315065 (N-3-methoxypropyl), and sc-315066 (N-sec-butyl, which is also chiral but presents a different steric profile) . The (R)- and (S)-enantiomers of 4-amino-N-(1-phenylethyl)benzamide—the parent scaffold—have been patented by Eli Lilly as anticonvulsant agents (LY 188545 and LY 188546, respectively), demonstrating that chirality at this position directly impacts biological activity and target engagement [1]. The commercially supplied 4-[(2-bromoacetyl)amino]-N-(1-phenylethyl)-benzamide (sc-315062) is cataloged without stereochemical specification, but the presence of the chiral center provides an additional dimension of molecular recognition versus achiral analogs [2]. In the bromoacetyl benzamide class, the N-substituent modulates both physicochemical properties (LogP, solubility) and protein surface complementarity; the 1-phenylethyl group introduces an extended aromatic hydrophobic surface (~22 Ų additional hydrophobic contact area vs. the N-methyl analog, estimated from fragment contributions) [3].

Chiral Probe Design Stereoselective Binding Chemical Biology

Covalent Warhead Potential: Bromoacetyl Electrophile vs. Non-Electrophilic Benzamide Analogs

The bromoacetyl group (-CO-CH₂-Br) of the target compound functions as a moderately reactive electrophilic warhead capable of irreversible, covalent alkylation of nucleophilic amino acid side chains—principally cysteine thiols (-SH) and, under appropriate pH conditions, lysine ε-amines and histidine imidazoles [1]. This contrasts fundamentally with the non-electrophilic parent scaffold 4-amino-N-(1-phenylethyl)benzamide (CAS 85592-75-2), which lacks the bromoacetyl moiety and can only engage targets through reversible, non-covalent interactions . Literature on related bromoacetyl benzamides (e.g., 3-[(2-bromoacetyl)amino]benzamide, CAS 140215-77-6) confirms that this functional group enables irreversible kinase inhibition by alkylating conserved active-site cysteines, as exemplified by the VEGFR inhibitor vatalanib analogs [2]. The bromoacetyl group also permits downstream chemoproteomic applications: following target engagement, the bromide serves as a leaving group, forming a stable thioether bond that can be identified by mass spectrometry [3]. Quantitative comparison: while 4-amino-N-(1-phenylethyl)benzamide requires continuous target occupancy for inhibition (typical Kd values for benzamide-protein interactions range from 10⁻⁶ to 10⁻³ M), the bromoacetyl derivative can achieve permanent target inactivation after a single binding event, provided a suitable nucleophilic residue is within reach [4].

Covalent Inhibitors Activity-Based Protein Profiling Irreversible Enzyme Inhibition

Commercial Availability and Specification Transparency: Target Compound vs. 3-Regioisomer

The target compound (sc-315062) is listed as an active, in-stock catalog item at Santa Cruz Biotechnology at $284.00 per 500 mg, whereas its 3-substituted regioisomer (CAS 1138443-29-4, sc-315059 or equivalent) is also available through Santa Cruz Biotechnology but at a different catalog number and potentially different lot specifications . The CymitQuimica listing (Ref. 3D-NVB44345) specifies a minimum purity of 95% for the target compound but has been discontinued, indicating that supply chain continuity now depends exclusively on Santa Cruz Biotechnology and potentially Fujifilm Wako (Matrix Scientific) for related analogs . For the 3-regioisomer, ChemicalBook lists predicted physicochemical properties: boiling point 571.8±45.0 °C, density 1.422±0.06 g/cm³, pKa 12.15±0.70 . Equivalent predicted data for the 4-substituted compound are not published by ChemicalBook, suggesting that the 3-regioisomer has been more extensively characterized in silico. This asymmetry in available metadata means that procurement of the 4-substituted target compound carries a higher characterization burden on the end user (NMR, HPLC purity verification) compared with the 3-substituted analog, but offers the unique structural advantage of the para-orientation for SAR exploration.

Research Chemical Procurement Vendor Specification Comparison Supply Chain Integrity

Validated Application Scenarios for 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide Based on Available Evidence


Covalent Chemical Probe Design Requiring Para-Directed Electrophile Geometry

When a structural biology or chemical biology program has identified—via X-ray crystallography or molecular docking—that a target protein's nucleophilic cysteine or lysine residue is accessible from a trajectory best served by a para-substituted benzamide scaffold, the 4-substituted target compound provides the geometrically appropriate electrophile presentation. The 3-substituted regioisomer (CAS 1138443-29-4) would direct the bromoacetyl warhead along a different vector (~60° angular difference), potentially missing the target nucleophile entirely or labeling an off-target residue . This scenario is supported by the BRENDA data showing that repositioning a bromoacetyl substituent on the benzamide ring can change enzyme inhibition from negligible (4% at 100 nM for 3-substituted) to substantial (85% at 10 µM for specific substitution patterns), depending on target architecture [1].

Structure-Activity Relationship (SAR) Studies on N-(1-Phenylethyl) Benzamide Series

For medicinal chemistry teams exploring the SAR of the N-(1-phenylethyl) substituent on benzamide scaffolds—a moiety with documented anticonvulsant pharmacology as demonstrated by Eli Lilly's LY 188544/188545/188546 series [2]—the target compound adds the electrophilic bromoacetyl dimension while preserving the chiral phenylethyl group. This enables direct comparison with the non-electrophilic parent amine (CAS 85592-75-2) to dissect the contribution of covalent vs. non-covalent binding modes without altering the N-substituent variable [3].

Activity-Based Protein Profiling (ABPP) and Chemoproteomics

The bromoacetyl warhead enables covalent, irreversible labeling of target proteins in complex proteomes—a prerequisite for ABPP workflows. Following incubation with cell lysates or live cells, labeled proteins can be enriched (via click chemistry if an alkyne handle is separately introduced) and identified by LC-MS/MS [4]. The N-(1-phenylethyl) group provides a hydrophobic-aromatic moiety that may enhance membrane permeability and influence subcellular distribution compared with more polar N-substituted analogs (e.g., sc-315064, N-2-methoxyethyl). However, users must independently validate labeling efficiency and selectivity, as no proteome-wide profiling data exist for this specific compound.

Negative Control or Comparator for 3-Substituted Bromoacetyl Benzamide Studies

In experimental designs where the 3-substituted regioisomer (CAS 1138443-29-4) is the primary probe or lead compound, the 4-substituted target compound serves as a structurally matched, geometrically distinct negative control. Because both compounds share identical molecular formula (C₁₇H₁₇BrN₂O₂, MW 361.2), identical N-substituent, and differ only in the bromoacetyl ring position, any differential biological activity can be attributed specifically to regioisomeric geometry rather than to gross physicochemical differences . This is a rigorous approach to demonstrating target engagement specificity in covalent inhibitor programs.

Quote Request

Request a Quote for 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.